molecular formula C14H12F3NO5 B2750336 ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate CAS No. 882322-01-2

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate

Cat. No.: B2750336
CAS No.: 882322-01-2
M. Wt: 331.247
InChI Key: OPNBLMHHTRKOLV-UHFFFAOYSA-N
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Description

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with an ethyl ester, a trifluoromethoxy group, and an anilino group, making it a versatile molecule for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with 4-(trifluoromethoxy)aniline under basic conditions to form the intermediate product. This intermediate is then cyclized to form the furan ring, followed by esterification to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it has been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS) production, leading to mitochondrial membrane potential disruption and activation of caspase-3 . This cascade ultimately results in cell death, making it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO5/c1-2-21-13(20)11-10(19)7-22-12(11)18-8-3-5-9(6-4-8)23-14(15,16)17/h3-6,18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNBLMHHTRKOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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